Arimoclomol maleate is a hydroxylamine derivative that functions as a heat-shock protein-70 co-inducer. It has gained attention for its therapeutic potential, particularly as the first approved treatment for Niemann-Pick disease type C by the FDA on September 20, 2024. This compound is also being explored for its efficacy in treating amyotrophic lateral sclerosis and inclusion body myositis. Structurally, Arimoclomol maleate is characterized by its complex molecular formula and a molecular weight of approximately 429.85 g/mol .
Arimoclomol maleate exhibits significant biological activity through its role as a heat-shock protein co-inducer. The primary mechanism involves enhancing the expression of heat-shock proteins, particularly HSP70, which play a critical role in cellular stress responses. These proteins assist in:
The synthesis of Arimoclomol maleate typically involves several steps:
Arimoclomol maleate has several notable applications:
Interaction studies involving Arimoclomol maleate have highlighted its pharmacokinetic properties:
Several compounds share structural or functional similarities with Arimoclomol maleate. A comparison highlights Arimoclomol's uniqueness:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Dimebon | C14H15N3O | Antihistamine with neuroprotective effects | Formerly investigated for Alzheimer's |
| 17-AAG (Tanespimycin) | C23H28N4O4 | HSP90 inhibitor | Targets a different heat-shock protein |
| Celastrol | C30H30O5 | Anti-inflammatory and HSP co-inducer | Derived from traditional Chinese medicine |
| Quercetin | C15H10O7 | Antioxidant with potential HSP modulation | Naturally occurring flavonoid |
Arimoclomol maleate's distinct mechanism as an HSP70 co-inducer sets it apart from these compounds, which may target different pathways or proteins involved in cellular stress responses .